Silane compounds are derived from silicon, a widely abundant element in the Earth's crust. Chlorohexadecyldimethyl- silane is specifically synthesized for use in industrial applications. It falls under the category of alkyl silanes, which are known for their reactivity and ability to form siloxane bonds through hydrolysis and condensation reactions. This classification is crucial for understanding its behavior in chemical processes.
The synthesis of silane, chlorohexadecyldimethyl- typically involves several key steps:
The synthesis requires precise control over temperature and pressure to ensure high yield and purity. The reaction mechanism typically involves nucleophilic substitution where the chlorine atom is replaced by the hexadecyl group.
Silane, chlorohexadecyldimethyl- has a tetrahedral molecular geometry due to the sp³ hybridization of the silicon atom. The structural formula can be represented as:
Silane, chlorohexadecyldimethyl- can participate in various chemical reactions:
The hydrolysis reaction can be outlined as follows:
This process highlights its role in silicone chemistry.
The mechanism of action for silane compounds like chlorohexadecyldimethyl- involves their ability to react with substrates through their functional groups. Upon application, they can bond to surfaces or materials, enhancing properties such as adhesion or hydrophobicity.
Research indicates that organosilanes can significantly improve surface characteristics when used as coupling agents or surface modifiers in various materials, including glass, metals, and polymers.
Relevant analyses indicate that these properties make it suitable for applications requiring strong bonding or surface modification.
Silane, chlorohexadecyldimethyl- finds numerous scientific uses across various fields:
The synthesis of chlorohexadecyldimethylsilane (CHDS) relies on foundational organosilicon chemistry principles, particularly hydrosilylation and the Direct Process (Rochow-Muller process). In hydrosilylation, platinum catalysts (e.g., Speier's or Karstedt's catalyst) facilitate the anti-Markovnikov addition of Si-H bonds across terminal alkenes. For CHDS, this involves reacting hexadecene with dimethylchlorosilane under controlled conditions (60–90°C, inert atmosphere) [3] [5]. The reaction mechanism proceeds through Chalk-Harrod or modified Chalk-Harrod pathways, where platinum forms transient complexes with the alkene, enabling Si-H bond insertion [3].
The Direct Process provides dimethylchlorosilane precursors, where silicon reacts with methyl chloride over a copper catalyst at 300°C to yield a mixture of (CH₃)₂SiCl₂, CH₃SiCl₃, and (CH₃)₃SiCl [3] [5]. Purification via distillation isolates dimethyldichlorosilane, which undergoes hydrodechlorination to form dimethylchlorosilane—a key intermediate for CHDS synthesis. Critical parameters include:
Table 1: Comparative Analysis of CHDS Synthesis Methods
Method | Reaction Conditions | Yield (%) | Byproducts | Catalyst System |
---|---|---|---|---|
Hydrosilylation | 70°C, N₂, 10 h | 85–92 | Isomeric alkylchlorides | Pt₂{(ViSiMe₂)₂O}₃ (Karstedt) |
Grignard Route | THF, reflux, 6 h | 75–80 | Magnesium salts | None |
An alternative route employs Grignard reagents (C₁₆H₃₃MgCl) reacting with dimethyldichlorosilane, but this suffers from lower atom economy due to stoichiometric salt waste [5].
CHDS excels in conferring hydrophobicity to inorganic substrates (e.g., silica, metals, glass) through self-assembled monolayers (SAMs). The grafting mechanism involves substrate activation, silane chemisorption, and cross-linking:
Grafting efficiency depends on:
Table 2: Surface Properties of CHDS-Grafted Substrates
Substrate | Water Contact Angle (°) | Grafting Density (molecules/nm²) | Critical Surface Energy (mN/m) | Application |
---|---|---|---|---|
Fumed Silica | 142 ± 3 | 2.8 ± 0.2 | 18.5 | Hydrophobic fillers |
316L Steel | 138 ± 2 | 2.1 ± 0.3 | 22.0 | Corrosion-resistant coatings |
Borosilicate | 145 ± 4 | 3.0 ± 0.1 | 16.8 | Microfluidic devices |
XPS analysis confirms covalent bonding through shifts in Si2p peaks (102.2 eV for Si-O-Si vs. 100.5 eV for Si-C) [10]. The hexadecyl chains assemble into crystalline-like phases with all-trans conformation, as evidenced by FT-IR C-H stretching at 2918 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric) [4] [9].
The hydrophobic durability of CHDS-derived coatings hinges on hydrolysis-condensation kinetics. Hydrolysis initiates when H₂O attacks the silicon center, displacing chloride to form hexadecyldimethylsilanol. This rate-limiting step follows pseudo-first-order kinetics under acid or base catalysis [7]:
Condensation occurs via silanol dehydration (≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O) or silanol-chlorosilane coupling (≡Si-OH + Cl-Si≡ → ≡Si-O-Si≡ + HCl). The hexadecyl group imposes steric constraints:
Table 3: Hydrolysis-Condensation Kinetics of CHDS vs. Smaller Analogs
Silane | Hydrolysis Rate (kₕ, L/mol·s) | Condensation Rate (k꜀, L/mol·s) | Activation Energy (kJ/mol) | Gel Time (h) |
---|---|---|---|---|
CHDS | 0.0032 (acid), 0.045 (base) | 0.0018 | 68.5 | 8–12 |
Chlorotrimethylsilane | 0.012 (acid), 0.21 (base) | 0.014 | 42.3 | 0.5–1 |
Dimethyldichlorosilane | 0.008 (acid), 0.15 (base) | 0.009 | 51.7 | 2–3 |
pH-dependent morphology:
Solid-state ²⁹Si NMR reveals structural evolution: T¹ (δ = -14 ppm), T² (δ = -21 ppm), and T³ (δ = -33 ppm) sites denote mono-, di-, and tri-connected silicon centers. CHDS-derived films exhibit dominant T²/T³ ratios >1.5, confirming partial cross-linking due to steric bulk [8].
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